molecular formula C13H14O6 B1241682 Ruakuric acid

Ruakuric acid

Cat. No.: B1241682
M. Wt: 266.25 g/mol
InChI Key: CGGAQALKXMDCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ruakuric acid is a natural secondary metabolite first isolated from the fungus Aspergillus fumigatus . It was identified in a 1996 study by Cutler et al., which characterized its structure and production under specific laboratory conditions . While its biological role remains unclear, it has been hypothesized to contribute to fungal defense mechanisms or environmental adaptation. Notably, subsequent studies have reported inconsistencies in its detection across Aspergillus species, raising questions about its taxonomic specificity and biosynthetic triggers .

Properties

Molecular Formula

C13H14O6

Molecular Weight

266.25 g/mol

IUPAC Name

6-acetyl-5-hydroxy-4-methoxy-3,4-dihydro-2H-chromene-2-carboxylic acid

InChI

InChI=1S/C13H14O6/c1-6(14)7-3-4-8-11(12(7)15)9(18-2)5-10(19-8)13(16)17/h3-4,9-10,15H,5H2,1-2H3,(H,16,17)

InChI Key

CGGAQALKXMDCPN-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C2=C(C=C1)OC(CC2OC)C(=O)O)O

Canonical SMILES

CC(=O)C1=C(C2=C(C=C1)OC(CC2OC)C(=O)O)O

Synonyms

ruakuric acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ruakuric acid belongs to a broader class of fungal mycotoxins and secondary metabolites. Below, we compare its properties, sources, and biological implications with structurally or functionally related compounds.

Structural and Functional Analogues

Compound Source Organism Key Features Detection Status in Studies
This compound Aspergillus fumigatus Phenolic derivative; unclear biosynthetic pathway. Detected in Cutler et al. (1996) , absent in Nielsen et al. (2007) .
Collagenase Neosartorya pseudofischeri Proteolytic enzyme; linked to pathogenicity in murine models . Consistently detected in YE medium .
Tryptoquivalins Aspergillus fumigatus Alkaloids with neurotoxic effects; UV spectra similar to fumiquinazolins. Reported in prior studies but absent in Nielsen et al. (2007) .
Fumiquinazolins Aspergillus fumigatus Quinazoline derivatives; potential misidentification with tryptoquivalins. Detected in CBS 154.89 strain .

Methodological Discrepancies

  • Detection Challenges : The absence of this compound in Nielsen et al. (2007) contrasts with its original identification, possibly due to differences in fungal strains, growth media (e.g., YE vs. Czapek-Dox), or analytical techniques (e.g., HPLC vs. TLC) .
  • Phylogenetic Confounders : A. lentulus, a close relative of A. fumigatus, lacks collagenase and this compound production, suggesting divergent evolutionary pathways in toxin biosynthesis .

Research Implications and Gaps

Strain-Specific Variability: The inconsistent detection of this compound highlights the need for genomic comparisons to identify biosynthetic gene clusters responsible for its production .

Ecological Significance : Further studies must clarify whether this compound contributes to niche competition or stress resistance in A. fumigatus.

Analytical Harmonization : Standardized protocols for metabolite extraction and detection are critical to resolving contradictions across studies .

Q & A

Q. What validated analytical methods are recommended for quantifying Ruakuric acid in complex biological matrices?

Category: Methodological Design High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is widely used for quantification due to its sensitivity and specificity . Method validation should include parameters such as linearity (e.g., R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (85–115%) in spiked samples. For biological matrices, sample preparation (e.g., protein precipitation, solid-phase extraction) must minimize matrix interference, as detailed in protocols by Srinivasan et al. (2007) .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Category: Experimental Design Reproducibility requires strict documentation of reaction conditions (temperature, solvent purity, catalyst concentration) and characterization data (NMR, IR, HPLC purity ≥95%). For novel derivatives, provide crystallographic data or high-resolution MS to confirm structural integrity. Reference methodologies from established protocols for analogous phenolic acids, such as those by Kikuzaki et al. (2002) , and adhere to IUPAC guidelines for reporting synthetic procedures .

Q. What in vitro assays are most suitable for preliminary assessment of this compound’s antioxidant activity?

Category: Methodological Design Use standardized assays like DPPH radical scavenging, FRAP, or ORAC, with quercetin or ascorbic acid as positive controls. Ensure consistency in solvent systems (e.g., ethanol/water mixtures) and pH conditions. Normalize results to molar concentration and report IC₅₀ values with standard deviations from triplicate experiments, following Balasubashini et al. (2004) .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s bioavailability across pharmacokinetic studies?

Category: Data Contradiction Analysis Systematically evaluate variables such as administration route (oral vs. intravenous), formulation (nanoparticles vs. free acid), and interspecies metabolic differences. Conduct meta-analyses of existing datasets using tools like PRISMA guidelines, and design crossover studies to isolate confounding factors. For example, Ou & Kwok (2004) identified matrix effects in ferulic acid studies that may apply analogously to this compound .

Q. What computational strategies can predict this compound’s interaction with non-canonical biological targets?

Category: Mechanistic Research Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities to proteins like NF-κB or COX-2. Validate predictions with in vitro binding assays (SPR, ITC) and compare results to structurally similar compounds. Reference protocols from Zhang (2016) for integrating computational and experimental validation .

Q. How can researchers optimize experimental designs to study this compound’s synergistic effects in multi-component systems?

Category: Experimental Design Employ factorial design (e.g., 2³ factorial experiments) to test interactions with co-administered antioxidants or drugs. Use response surface methodology (RSM) to model synergistic/antagonistic effects and validate with isobolographic analysis. Mathew & Abraham (2008) provide frameworks for analyzing phenolic acid synergies .

Q. What criteria should guide the selection of in vivo models for this compound’s neuroprotective efficacy?

Category: Translational Research Prioritize models with validated pathological hallmarks (e.g., Aβ plaque deposition in Alzheimer’s transgenic mice) and ensure pharmacokinetic compatibility (blood-brain barrier permeability assays). Include positive controls (e.g., memantine) and measure biomarkers (TNF-α, IL-6) to contextualize efficacy, as in Srinivasan et al. (2007) .

Methodological Guidance Table

Research ObjectiveRecommended ApproachKey ParametersReferences
Quantification in plasmaHPLC-MS/MSLOD: 0.05 µg/mL; Recovery: 90–110%
Synergistic effect analysisFactorial Design + RSMp-value < 0.05 for interaction terms
Target predictionMolecular docking + SPR validationBinding energy ≤ -7.0 kcal/mol

Key Considerations for Rigorous Research

  • Contradiction Resolution : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate variables causing data discrepancies .
  • Literature Synthesis : Use tools like Google Scholar’s "Cited by" feature and systematic reviews to contextualize findings within existing knowledge .
  • Ethical Reporting : Disclose conflicts of interest and raw data availability per guidelines in and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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